![molecular formula C15H28N2O3 B2502249 Methyl (1-{[(tert-butylcarbamoyl)amino]methyl}cyclohexyl)acetate CAS No. 1573547-83-7](/img/structure/B2502249.png)
Methyl (1-{[(tert-butylcarbamoyl)amino]methyl}cyclohexyl)acetate
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Overview
Description
“Methyl (1-{[(tert-butylcarbamoyl)amino]methyl}cyclohexyl)acetate” is a complex organic compound. It contains a cyclohexane ring, which is a six-membered ring structure found in many important natural products . The compound also includes a tert-butylcarbamoyl group and a methyl acetate group .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a cyclohexane derivative with a tert-butylcarbamoyl group and a methyl acetate group . The tert-butylcarbamoyl group could be introduced through a reaction with di-tert-butyl dicarbonate (Boc2O), a common reagent for introducing Boc-protected amino groups .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the cyclohexane ring, with the tert-butylcarbamoyl group and the methyl acetate group attached to the ring. The exact structure would depend on the positions of these groups on the cyclohexane ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, compounds with a cyclohexane ring often exhibit interesting conformational properties . The presence of the tert-butylcarbamoyl and methyl acetate groups could also influence properties such as solubility, reactivity, and stability .Scientific Research Applications
- Application : Methyl-tert-butyl ether (MTBE), a derivative of this compound, is used for efficient lipid extraction from biological samples. Its low density simplifies phase separation, making it suitable for high-throughput lipid profiling .
- Application : The compound’s reactivity allows for the synthesis of various N-heterocyclic amines. Researchers can use it as a precursor to access diverse pyrazole derivatives with potential applications in organic synthesis .
Lipidomics and Metabolomics
Organic Synthesis and Heterocycle Construction
Mechanism of Action
properties
IUPAC Name |
methyl 2-[1-[(tert-butylcarbamoylamino)methyl]cyclohexyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O3/c1-14(2,3)17-13(19)16-11-15(10-12(18)20-4)8-6-5-7-9-15/h5-11H2,1-4H3,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDFECYWWRKXRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC1(CCCCC1)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (1-{[(tert-butylcarbamoyl)amino]methyl}cyclohexyl)acetate |
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